molecular formula C21H14Cl2O4 B10885384 2-Methylbenzene-1,3-diyl bis(4-chlorobenzoate)

2-Methylbenzene-1,3-diyl bis(4-chlorobenzoate)

Cat. No.: B10885384
M. Wt: 401.2 g/mol
InChI Key: WBVXBDYECCQADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of two 4-chlorobenzoyl groups attached to a 2-methylphenyl core

Properties

Molecular Formula

C21H14Cl2O4

Molecular Weight

401.2 g/mol

IUPAC Name

[3-(4-chlorobenzoyl)oxy-2-methylphenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H14Cl2O4/c1-13-18(26-20(24)14-5-9-16(22)10-6-14)3-2-4-19(13)27-21(25)15-7-11-17(23)12-8-15/h2-12H,1H3

InChI Key

WBVXBDYECCQADA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE typically involves the O-acylation reaction. One common method includes reacting 2-methylphenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction is usually carried out at room temperature for a specified duration to achieve high yield and purity .

Chemical Reactions Analysis

3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE can be compared with similar compounds such as:

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